molecular formula C12H15F3N2O2 B2580157 N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide CAS No. 2411274-04-7

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide

Cat. No.: B2580157
CAS No.: 2411274-04-7
M. Wt: 276.259
InChI Key: DMVNLMUXGBINPD-UHFFFAOYSA-N
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Description

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide is a compound that features a piperidine ring substituted with a trifluoroacetyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoroacetyl group and piperidine ring are likely to play key roles in its interaction with these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and trifluoroacetyl-containing molecules. Examples include:

Uniqueness

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide is unique due to the combination of its piperidine ring, trifluoroacetyl group, and but-2-ynamide moiety. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-2-4-10(18)16-7-9-5-3-6-17(8-9)11(19)12(13,14)15/h9H,3,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVNLMUXGBINPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCN(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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